[(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate”, there are related compounds with similar structures that have been synthesized. For instance, a process for the synthesis of a compound with a similar structure, “2- [2- [4- [ (4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid” has been described in a patent .Scientific Research Applications
Organic Synthesis and Chemical Properties
- An improved synthesis pathway for Clopidogrel Sulfate involves the condensation reaction of related compounds, showcasing the critical role of these chemicals in creating medically important agents (Hu Jia-peng, 2012).
- Research on the palladium-catalysed α-oxidation of aromatic ketones to prepare 2-(2-methylphenyl)-2-oxoethyl acetates highlights the application of similar compounds in the synthesis of complex molecules (Tianbao Chen et al., 2016).
Antimicrobial Activity
- Synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated antimicrobial agents' potential, indicating these compounds' significance in developing new treatments (P. Sah et al., 2014).
Corrosion Inhibition
- A theoretical study on the inhibition efficiencies of quinoxalines, including derivatives of 2-[(4-Chlorophenyl)amino]-2-oxoethyl compounds, as corrosion inhibitors for copper in nitric acid media provides insights into the molecular structure and efficiency relationship (A. Zarrouk et al., 2014).
Cancer Research
- Newly synthesized derivatives selectively inhibited the proliferation of colon cancer cells, indicating the potential therapeutic applications of these compounds in oncology (S. E. Rayes et al., 2020).
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-2-4-13(5-3-12)10-17(21)22-11-16(20)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIGBYCYMBCCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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